4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic compound with the molecular formula C17H16N2O4 and a molecular weight of 312.32 g/mol. It features a unique combination of functional groups, including a pyridine ring, a benzodioxine moiety, and an azetidin ring, which may contribute to its potential biological activity. The compound is classified under the category of heterocyclic compounds due to the presence of nitrogen in its structure.
These methods generally involve careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations to achieve optimal yields .
The molecular structure of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide can be described as follows:
The compound's InChI Key is VAMKXWVFAAICAQ-UHFFFAOYSA-N, and its canonical SMILES representation is C1COC2=C(C=CC=C2O1)C(=O)N3CC(C3)OC4=CC=NC=C4.
Currently available data does not provide specific information on the physical properties (such as melting point or boiling point) or chemical properties (like solubility or stability) of this compound. This lack of data highlights a gap in research that could be addressed through experimental studies.
While specific applications for 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide have not been explicitly defined in the literature, compounds with similar structures are often explored for their potential therapeutic effects in various biological systems. Research may focus on:
CAS No.: 18883-66-4
CAS No.: 63489-58-7
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4
CAS No.: 5398-23-2